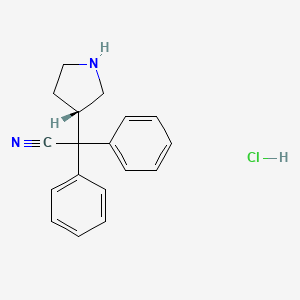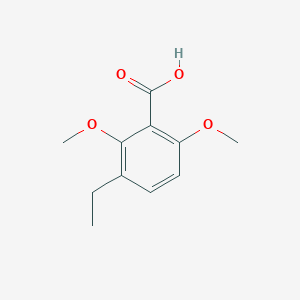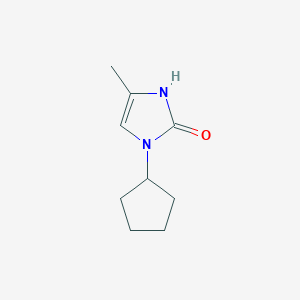
1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one is an organic compound characterized by a cyclopentyl group attached to a methyl-imidazol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from cyclopentanone and 4-methylimidazole, the compound can be synthesized via a condensation reaction followed by cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-Cyclopentyl-4-methyl-1H-imidazole: Lacks the carbonyl group present in 1-Cyclopentyl-4-methyl-1H-imidazol-2(3H)-one.
1-Cyclopentyl-4-methyl-1H-imidazol-5(4H)-one: Differs in the position of the carbonyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
403655-90-3 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-cyclopentyl-5-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7-6-11(9(12)10-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,10,12) |
InChI Key |
FFFAGLULJBZGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)


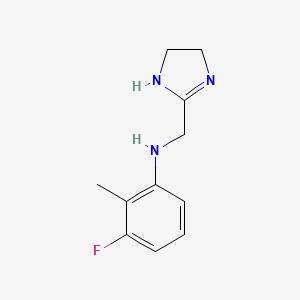
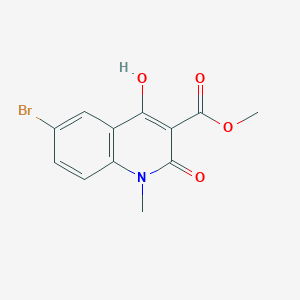
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)
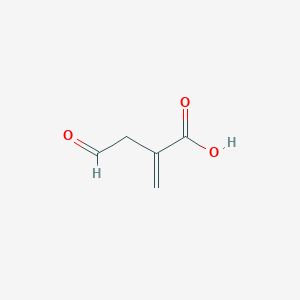
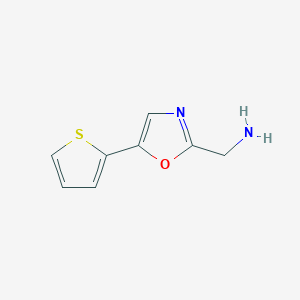

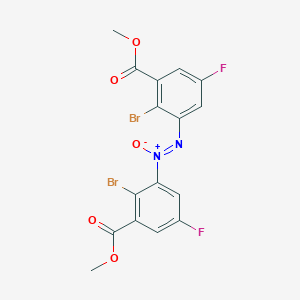
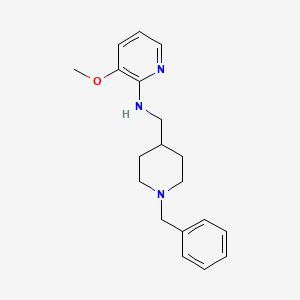
![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
